Cardanoldiene

Übersicht

Beschreibung

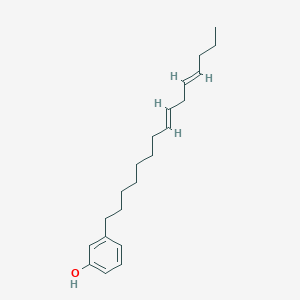

Cardanoldien ist ein Derivat von Cardanol, einem phenolischen Lipid, das aus Cashew-Nussschalenöl (CNSL) gewonnen wird. CNSL ist ein Nebenprodukt der Cashew-Nussprozessindustrie und bekannt für seine einzigartigen strukturellen Merkmale, die hohe Verfügbarkeit und die niedrigen Kosten . Cardanoldien zeichnet sich durch das Vorhandensein von zwei Doppelbindungen in seiner aliphatischen Seitenkette aus, was es zu einer wertvollen Verbindung für verschiedene chemische und industrielle Anwendungen macht .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Cardanoldien kann aus CNSL durch einen nachhaltigen Ansatz isoliert werden, der Flash-Säulenchromatographie beinhaltet. Diese Methode ermöglicht die Trennung von Cardanol in seine Monoen-, Dien- und Trienkomponenten . Das Verfahren beinhaltet die Verwendung von Lösungsmitteln, die gewonnen und wiederverwendet werden, was es zu einer kostengünstigen und umweltfreundlichen Methode macht .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Cardanoldien typischerweise durch Hydrierung von CNSL hergestellt. Dieser Prozess beinhaltet die selektive Reduktion der ungesättigten Alkylenkettenkomponenten (Monoen, Dien und Trien) in CNSL, um Cardanoldien zu erhalten . Die Verwendung der Hochtemperatur-Vakuumdestillation ist eine weitere Methode, die in der industriellen Produktion eingesetzt wird, obwohl sie einen erheblichen Energieverbrauch erfordert und Herausforderungen im Zusammenhang mit Vakuumschwankungen und Wartung mit sich bringt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Cardanoldien durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die phenolische Hydroxylgruppe, der aromatische Ring und die ungesättigten Bindungen in der Alkenylseitenkette bieten mehrere reaktive Stellen für diese Reaktionen .

Gängige Reagenzien und Bedingungen

Substitution: Cardanoldien kann in Gegenwart einer Base Substitutionsreaktionen mit Säurechloriden eingehen, um Cardanylester zu bilden.

Hauptprodukte, die gebildet werden

Oxidation: Die Oxidation von Cardanoldien führt typischerweise zur Bildung von Epoxiden oder hydroxylierten Derivaten.

Reduktion: Reduktionsreaktionen ergeben gesättigte oder teilweise gesättigte Cardanol-Derivate.

Substitution: Substitutionsreaktionen erzeugen verschiedene Ester und Ether von Cardanoldien.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cardanol diene can be isolated from CNSL through a sustainable approach involving flash column chromatography. This method allows for the separation of cardanol into its monoene, diene, and triene components . The process involves the use of solvents that are recovered and reused, making it a cost-effective and environmentally friendly method .

Industrial Production Methods

In industrial settings, cardanol diene is typically produced through the hydrogenation of CNSL. This process involves the selective reduction of the unsaturated alkylene chain components (monoene, diene, and triene) in CNSL to obtain cardanol diene . The use of high-temperature vacuum distillation is another method employed in industrial production, although it requires substantial energy consumption and poses challenges related to vacuum fluctuation and maintenance .

Analyse Chemischer Reaktionen

Types of Reactions

Cardanol diene undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenolic hydroxyl group, aromatic ring, and unsaturation(s) in the alkenyl side chain provide multiple reactive sites for these reactions .

Common Reagents and Conditions

Reduction: The reduction of cardanol diene can be achieved using hydrogenation catalysts like palladium or ruthenium.

Substitution: Cardanol diene can undergo substitution reactions with acid chlorides in the presence of a base to form cardanyl esters.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cardanoldien hat aufgrund seiner einzigartigen chemischen Eigenschaften eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. Zu den wichtigsten Anwendungen gehören:

Wirkmechanismus

Der Wirkungsmechanismus von Cardanoldien beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. So wird die antimikrobielle Aktivität von Cardanoldien auf seine Fähigkeit zurückgeführt, die Zellmembranintegrität von Bakterien und Pilzen zu stören . Die phenolische Hydroxylgruppe und die ungesättigte Alkenylseitenkette spielen bei diesen Interaktionen eine entscheidende Rolle . Zusätzlich sind die antioxidativen Eigenschaften von Cardanoldien mit seiner Fähigkeit verbunden, freie Radikale abzufangen und oxidativen Stress zu hemmen .

Vergleich Mit ähnlichen Verbindungen

Cardanoldien kann mit anderen ähnlichen Verbindungen verglichen werden, die aus CNSL gewonnen werden, wie z. B. Cardanolmonoen und Cardanoltrien. Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in der Anzahl der Doppelbindungen in ihren aliphatischen Seitenketten . Die einzigartigen Eigenschaften von Cardanoldien, wie z. B. seine spezifische Reaktivität und Anwendungen, unterscheiden es von seinen Gegenstücken .

Liste ähnlicher Verbindungen

- Cardanolmonoen

- Cardanoltrien

- Anacardsäure

- Cardol

- 2-Methylcardol

Die einzigartige Kombination aus phenolischen und alkenylfunktionellen Gruppen von Cardanoldien macht es zu einer vielseitigen Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen.

Eigenschaften

IUPAC Name |

3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYVLNWNMNHXGA-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872879 | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51546-63-5 | |

| Record name | 3-(8Z,11Z)-8,11-Pentadecadien-1-ylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51546-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardanol diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051546635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDANOL DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5UNJ6B02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

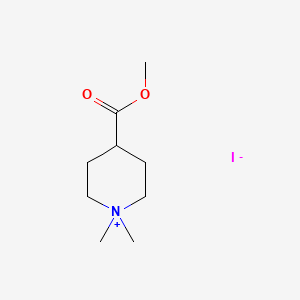

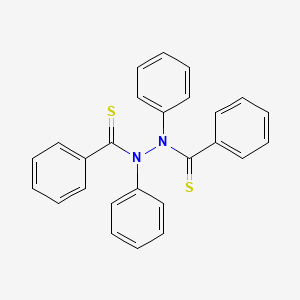

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-Dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B1656129.png)

![[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1656138.png)